molecular formula C14H12O B1585631 3-(3-Methylphenyl)benzaldehyde CAS No. 216443-78-6

3-(3-Methylphenyl)benzaldehyde

Cat. No. B1585631
M. Wt: 196.24 g/mol
InChI Key: KAGSXBNQBKIILK-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)benzaldehyde is a chemical compound with the empirical formula C14H12O . It is commonly referred to as Llabdane and is widely studied in the field of chemistry and biochemistry.


Molecular Structure Analysis

The molecular structure of 3-(3-Methylphenyl)benzaldehyde consists of 14 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The molecule contains a total of 28 bonds, including 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 aldehyde (aromatic) .


Physical And Chemical Properties Analysis

3-(3-Methylphenyl)benzaldehyde is a solid at room temperature . Its molecular weight is 196.24 g/mol .

Scientific Research Applications

Bioproduction Enhancement

A study explored the use of Pichia pastoris in a two-phase partitioning bioreactor for the enhanced bioproduction of benzaldehyde, demonstrating the inhibition of transformation reactions by benzaldehyde and the development of strategies to mitigate this effect for improved production efficiency (Craig & Daugulis, 2013).

Catalysis and Organic Synthesis

Research into the enantioselective addition of diethylzinc to aryl aldehydes, including derivatives similar to 3-(3-Methylphenyl)benzaldehyde, highlighted the use of optically active aminonaphthol as a catalyst to achieve high enantioselectivities in producing secondary alcohols (Liu et al., 2001).

The green synthesis of α-methylcinnamaldehyde via Claisen-Schmidt condensation demonstrated the synthesis of valuable compounds from benzaldehyde derivatives using Mg–Zr mixed oxide catalysts, showcasing a bi-functional catalytic character (Wagh & Yadav, 2018).

Materials Science Applications

A study reported on the preparation of a chemosensor for pH, based on 4-methyl-2,6-diformylphenol, which could effectively discriminate between normal cells and cancer cells, indicating a potential application in biomedical diagnostics (Dhawa et al., 2020).

Photocatalysis

Research into the selective photocatalytic oxidation of benzyl alcohol to benzaldehyde under mild conditions using NiFe2O4 nanoparticles highlighted the potential of metal-free catalysts for environmentally friendly chemical processes (Iraqui, Kashyap, & Rashid, 2020).

Safety And Hazards

3-(3-Methylphenyl)benzaldehyde is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This means it may be harmful if swallowed. It is also classified as a combustible solid .

properties

IUPAC Name

3-(3-methylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11-4-2-6-13(8-11)14-7-3-5-12(9-14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGSXBNQBKIILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362744
Record name 3-(3-methylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenyl)benzaldehyde

CAS RN

216443-78-6
Record name 3-(3-methylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 216443-78-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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